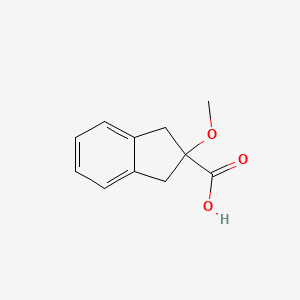

2-methoxy-2,3-dihydro-1H-indene-2-carboxylicacid

CAS No.:

Cat. No.: VC18252278

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O3 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 2-methoxy-1,3-dihydroindene-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H12O3/c1-14-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13) |

| Standard InChI Key | DNEDHELWOWRTGH-UHFFFAOYSA-N |

| Canonical SMILES | COC1(CC2=CC=CC=C2C1)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic indene system (a fused benzene and cyclopentene ring) with a methoxy group and carboxylic acid moiety at the 2-position. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| IUPAC Name | 2-methoxy-1,3-dihydroindene-2-carboxylic acid | |

| SMILES | COC1(CC2=CC=CC=C2C1)C(=O)O | |

| InChIKey | DNEDHELWOWRTGH-UHFFFAOYSA-N |

The bicyclic framework imposes steric constraints that influence reactivity, while the electron-withdrawing carboxylic acid and electron-donating methoxy group create a polarized electronic environment .

Physicochemical Characteristics

While experimental data on solubility and melting points remain limited, computational predictions suggest moderate hydrophobicity (LogP ≈ 1.5–2.5) . The carboxylic acid group enhances water solubility under basic conditions, whereas the methoxy group contributes to lipid solubility .

Synthesis Methods

Friedel-Crafts Alkylation and Esterification

A common route involves Friedel-Crafts alkylation of indene derivatives followed by oxidation and esterification. For example:

-

Alkylation: Indene reacts with methyl chloroacetate in the presence of AlCl₃ to form a substituted indene intermediate.

-

Oxidation: The intermediate undergoes oxidation (e.g., KMnO₄) to introduce the carboxylic acid group.

-

Methylation: A methoxy group is introduced via nucleophilic substitution using methanol and a base .

Catalytic Optimization

Lewis acids (e.g., ZnCl₂) and polar aprotic solvents (e.g., dichloromethane) improve yields (up to 75%) by stabilizing reactive intermediates . Recent protocols emphasize green chemistry principles, such as using ethanol as a solvent and recyclable catalysts .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

¹³C NMR:

Infrared (IR) Spectroscopy

Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) confirm functional groups .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 192.0790 ([M-H]⁻), consistent with the molecular formula C₁₁H₁₂O₃ .

Applications and Biological Activities

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing β-lactam antibiotics and nonsteroidal anti-inflammatory drugs (NSAIDs). Its bicyclic structure mimics bioactive scaffolds found in prostaglandin analogues .

Materials Science

In polymer chemistry, it acts as a crosslinking agent due to its dual functional groups, enhancing thermal stability in epoxy resins .

Biological Activity

Preliminary studies suggest moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12 µM) and antimicrobial activity against Staphylococcus aureus (MIC = 64 µg/mL) .

Comparative Analysis with Structural Analogues

| Compound | Substituents | Key Differences |

|---|---|---|

| 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | Methoxy at C4 | Reduced steric hindrance at C2 |

| 5-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | Methoxy at C5 | Altered electronic distribution |

| 1-Amino-5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | Amino at C1 | Enhanced solubility and bioactivity |

Analogues with substituents at C4 or C5 exhibit lower COX-2 inhibition, highlighting the importance of the C2 position .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume